2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride 2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803587-19-0
VCID: VC11624613
InChI:
SMILES:
Molecular Formula: C6H10ClN3S
Molecular Weight: 191.7

2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride

CAS No.: 1803587-19-0

Cat. No.: VC11624613

Molecular Formula: C6H10ClN3S

Molecular Weight: 191.7

Purity: 95

* For research use only. Not for human or veterinary use.

2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride - 1803587-19-0

Specification

CAS No. 1803587-19-0
Molecular Formula C6H10ClN3S
Molecular Weight 191.7

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a bicyclic system merging imidazole and thiazole rings, with partial saturation at the 2H and 3H positions. The methanamine (-CH2NH2) group at the 6-position introduces a primary amine functionality, which is protonated in the hydrochloride salt form. Key structural data include:

PropertyValue
Molecular FormulaC₆H₁₀ClN₃S
SMILESC1CSC2=NC(=CN21)CCN.Cl
InChIKeyHEUAPDKVMDTFEX-UHFFFAOYSA-N
Molecular Weight199.69 g/mol (free base: 163.23 g/mol)

The partially saturated imidazo[2,1-b]thiazole core reduces aromaticity compared to fully unsaturated analogs, potentially influencing electronic properties and binding interactions .

Spectral and Computational Data

Predicted collision cross sections (CCS) for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]+170.07465134.2
[M+Na]+192.05659143.4
[M-H]-168.06009135.4

These values aid in mass spectrometry-based identification and quantification .

Synthesis and Derivative Chemistry

Synthetic Pathways

While no direct synthesis of 2H,3H-imidazo[2,1-b] thiazol-6-ylmethanamine hydrochloride is documented, analogous imidazo[2,1-b]thiazoles are typically synthesized via:

  • Cyclocondensation: Reacting 2-aminothiazole with α-bromo ketones or aldehydes under acidic conditions to form the imidazo[2,1-b]thiazole core .

  • Functionalization: Introducing substituents via Vilsmeier-Haack formylation or nucleophilic substitution at reactive positions .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

For example, 3-(imidazo[2,1-b]thiazol-6-yl)coumarins were synthesized by condensing imidazo[2,1-b]thiazole carboxaldehydes with active methylene compounds, followed by purification via column chromatography .

Key Derivatives and Modifications

Structural analogs highlight the impact of substituents on bioactivity:

  • 6-Phenylimidazo[2,1-b][1, thiadiazoles: Demonstrated antiproliferative activity against pancreatic cancer cells (IC₅₀: 1.4–4.2 µM) .

  • 3-(Imidazo[2,1-b]thiazol-6-yl)coumarins: Showed selective inhibition of parvovirus B19 replication in erythroid progenitor cells .

  • Aryl hydrazones: Exhibited apoptosis-inducing effects in leukemia and breast cancer models .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound is expected to exhibit high water solubility compared to the free base. The primary amine group facilitates protonation at physiological pH, enhancing bioavailability. Stability studies on related imidazo[2,1-b]thiazoles suggest susceptibility to oxidative degradation under prolonged light exposure, necessitating storage at -20°C in amber vials .

Chromatographic Behavior

Reverse-phase HPLC analysis of similar compounds typically employs C18 columns with mobile phases containing 0.1% trifluoroacetic acid (TFA) in acetonitrile/water. Retention times correlate with lipophilicity, which can be modulated by the degree of saturation and substituent polarity .

Biological Activity and Mechanisms

Antiproliferative Effects

Structural analogs inhibit cancer cell proliferation via:

  • Apoptosis induction: Activation of caspase-3/7 and PARP cleavage in leukemia cells .

  • Kinase inhibition: Suppression of CDK1 and Aurora kinases (IC₅₀: 0.86–2.3 µM) .

  • DNA intercalation: Planar coumarin derivatives intercalate into DNA, disrupting replication .

Applications and Future Directions

Therapeutic Development

The compound’s primary amine group offers a handle for further derivatization, enabling:

  • Prodrug design: Acylation or PEGylation to improve pharmacokinetics.

  • Targeted delivery: Conjugation to antibodies or nanoparticles for selective tissue uptake.

Material Science

Conjugated polymers incorporating imidazo[2,1-b]thiazole units exhibit tunable luminescence, suggesting applications in organic LEDs and sensors .

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